

(R)-(-)-2-Chloromandelic acid structural formula

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Compound of Interest

Compound Name: (R)-(-)-2-Chloromandelic acid

Cat. No.: B032241

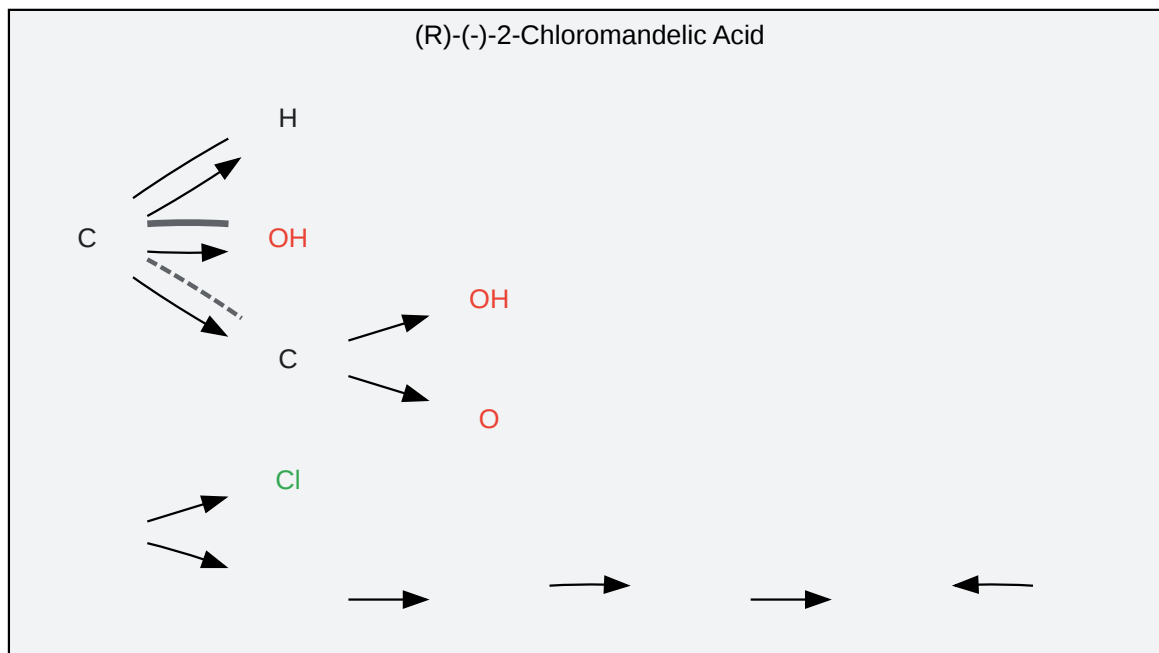
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An In-depth Technical Guide to (R)-(-)-2-Chloromandelic Acid

This guide provides a comprehensive overview of **(R)-(-)-2-Chloromandelic acid**, a significant chiral building block in the pharmaceutical industry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications, with a focus on its role in the synthesis of the antiplatelet agent (S)-clopidogrel.

Chemical Structure and Identification

(R)-(-)-2-Chloromandelic acid is an organic compound featuring a chiral center, a chlorinated aromatic ring, and a carboxylic acid functional group.^[1] It is a derivative of mandelic acid with a chlorine atom substituted at the ortho-position of the benzene ring.^[1]



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Figure 1: Chemical Structure of **(R)-(-)-2-Chloromandelic Acid**

Physicochemical and Spectroscopic Data

(R)-(-)-2-Chloromandelic acid typically appears as a white to off-white crystalline solid.[1] It is soluble in polar solvents such as water and alcohols.[1]

Physical and Chemical Properties

The key physicochemical properties of **(R)-(-)-2-Chloromandelic acid** are summarized in the table below for easy reference.

| Property | Value | References |
|-------------------|--|------------|
| Molecular Formula | C ₈ H ₇ ClO ₃ | [2][3] |
| Molecular Weight | 186.59 g/mol | [2] |
| CAS Number | 52950-18-2 | [2] |
| Melting Point | 119-121 °C | [2][4] |
| Optical Activity | [α] _D ²³ -126° (c=3 in H ₂ O) | [2] |
| Appearance | White to pale cream crystalline powder | [1] |
| SMILES String | O--INVALID-LINK--c1ccccc1Cl | [2] |
| InChI Key | RWOLDZZTBNYTMS-SSDOTTSWSA-N | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of **(R)-(-)-2-Chloromandelic acid**. While full spectra are best sourced from dedicated databases, this section outlines the expected spectroscopic characteristics. The racemic mixture of 2-chloromandelic acid has been characterized by solid-state NMR, X-ray powder diffraction (XPRD), and Fourier-transform infrared spectroscopy (FTIR).[5][6]

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton (CH-OH), and the acidic protons of the hydroxyl and carboxyl groups. The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm), with splitting patterns determined by the ortho-chloro substitution. The methine proton, being adjacent to an oxygen and the aromatic ring, would likely appear as a singlet or a narrowly split multiplet in the range of 5.0-5.5 ppm. The hydroxyl and carboxyl protons are expected to be broad singlets and their chemical shifts can vary depending on the solvent and concentration.
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum will display signals for the eight distinct carbon atoms. The carbonyl carbon of the carboxylic acid is expected at the most downfield position (170-185 ppm). The aromatic carbons would resonate in the 125-150 ppm range,

with the carbon attached to the chlorine atom showing a characteristic shift. The chiral methine carbon (CH-OH) would typically appear in the 70-80 ppm region.

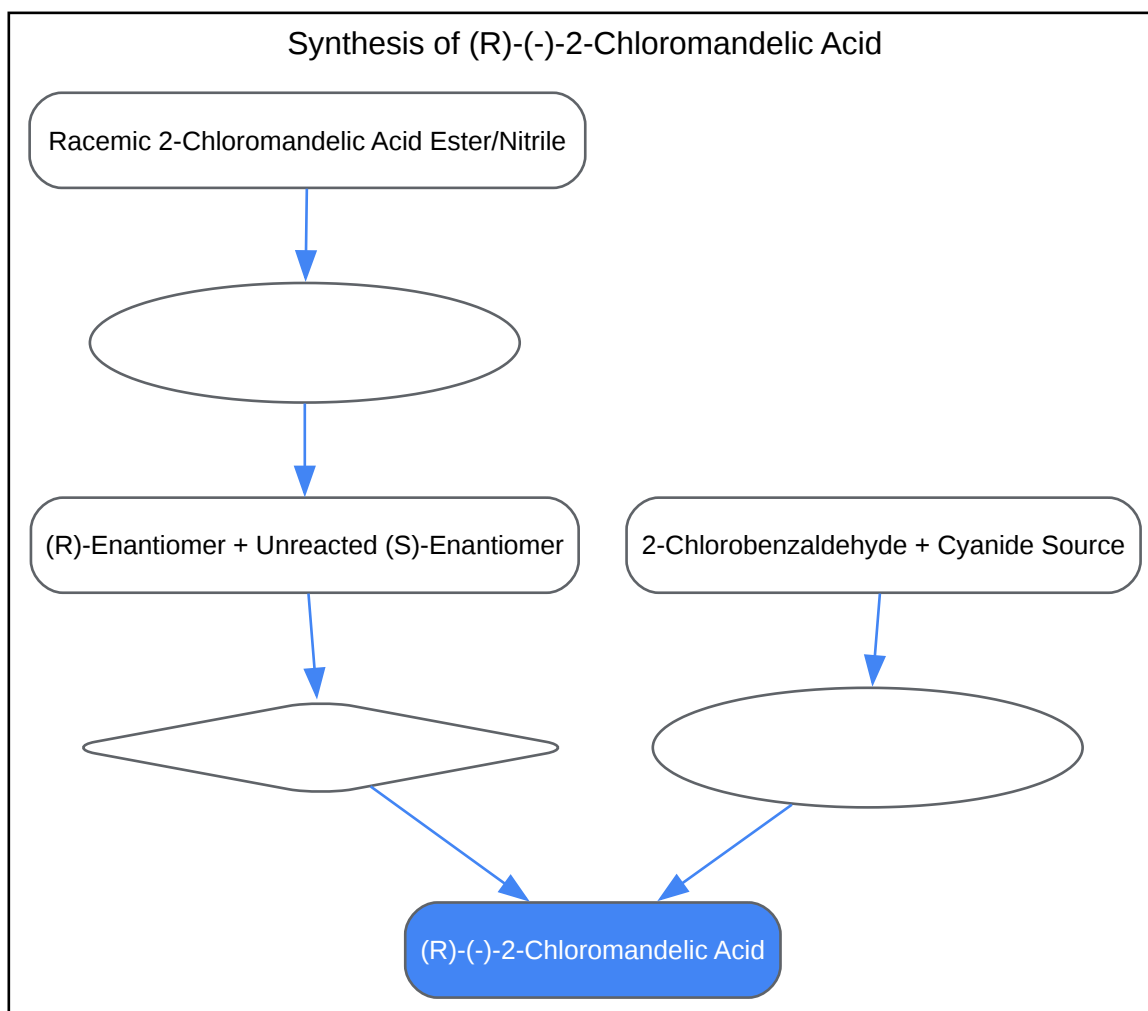
- FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 2500-3300 cm^{-1} is characteristic of the O-H stretching of the carboxylic acid. The C=O stretching of the carboxyl group will give a strong absorption band around 1700-1750 cm^{-1} . The O-H stretching of the alcohol group will appear as a band in the 3200-3600 cm^{-1} region. C-Cl stretching vibrations are typically observed in the 600-800 cm^{-1} range.

Synthesis and Manufacturing

The synthesis of enantiomerically pure **(R)-(-)-2-Chloromandelic acid** is a key step in its industrial application. Several methods have been developed, primarily focusing on enzymatic resolution and asymmetric synthesis.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the production of **(R)-(-)-2-Chloromandelic acid**, highlighting two common strategies: enzymatic resolution of a racemic mixture and asymmetric synthesis from a prochiral starting material.



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Figure 2: Generalized Synthesis Workflow

Experimental Protocols

Below are generalized protocols for two common methods of synthesizing **(R)-(-)-2-Chloromandelic acid**.

Protocol 1: Enzymatic Resolution of Racemic 2-Chloromandelonitrile

This method utilizes a nitrilase enzyme to selectively hydrolyze the (R)-enantiomer of 2-chloromandelonitrile to **(R)-(-)-2-chloromandelic acid**, leaving the (S)-enantiomer largely unreacted.

- **Preparation of the Reaction Mixture:** A suspension of microbial cells containing the nitrilase enzyme (e.g., from *Aureobacterium testaceum* or a recombinant *E. coli*) is prepared in a suitable buffer solution (e.g., 50 mM phosphate buffer, pH 7.5).
- **Substrate Addition:** Racemic 2-chloromandelonitrile is added to the cell suspension. The reaction can be carried out in a biphasic system (e.g., toluene-water) to improve substrate solubility and reduce enzyme inhibition.
- **Reaction Conditions:** The mixture is incubated at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 3-24 hours).
- **Work-up and Isolation:** After the reaction, the microbial cells are removed by centrifugation. The supernatant is then acidified (e.g., with dilute sulfuric acid to pH 2-3).
- **Extraction and Purification:** The product, **(R)-(-)-2-chloromandelic acid**, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization.

Protocol 2: Asymmetric Synthesis from 2-Chlorobenzaldehyde

This method involves the asymmetric addition of a cyanide equivalent to 2-chlorobenzaldehyde using a chiral catalyst to form a chiral cyanohydrin, which is then hydrolyzed.

- **Catalyst and Reactant Preparation:** In a reaction vessel under an inert atmosphere, a suitable organic solvent (e.g., toluene) is added. The chiral catalyst (e.g., a (R,R)-VO salen complex) and freshly prepared 2-chlorobenzaldehyde are added sequentially with stirring.
- **Cyanide Addition:** A source of cyanide, such as hydrocyanic acid, is added to the mixture.
- **Reaction Conditions:** The reaction is stirred at room temperature in a closed system for an extended period (e.g., 24 hours). The progress of the reaction can be monitored by techniques such as gas chromatography (GC).
- **Hydrolysis:** Upon completion of the cyanohydrin formation, the reaction mixture is subjected to acidic hydrolysis to convert the nitrile group to a carboxylic acid.

- Work-up and Purification: The resulting **(R)-(-)-2-chloromandelic acid** is isolated and purified using standard techniques such as extraction and crystallization.

Synthesis Data Summary

The following table summarizes representative data from various synthetic approaches.

| Synthesis Method | Starting Material | Catalyst/Enzyme | Yield | Enantiomeric Excess (ee) | Reference |
|-----------------------------------|--|--------------------------------------|------------------|--------------------------|------------------------|
| Microbial Hydrolysis | 2-Chlorobenzaldehyde and Prussic Acid | Aureobacterium testaceum | 94.3% | 98.1% | [Patent EP0449648A2] |
| Nitrilase-mediated Deracemization | o-Chloromandelonitrile | Nitrilase from Labrenzia aggregata | 94.5% (isolated) | 96.5% | [ResearchGate Article] |
| Asymmetric Synthesis | 2-Chlorobenzaldehyde and Hydrocyanic Acid | (R,R)-VOsalen complex | 98% (conversion) | 73% (of cyanohydrin) | [ChemicalBook] |
| Enzymatic Hydrolysis | Racemic 2-chloromandelic acid methyl ester | Esterase from Exophiala dermatitidis | 49% (conversion) | 97% | [PubMed Article] |

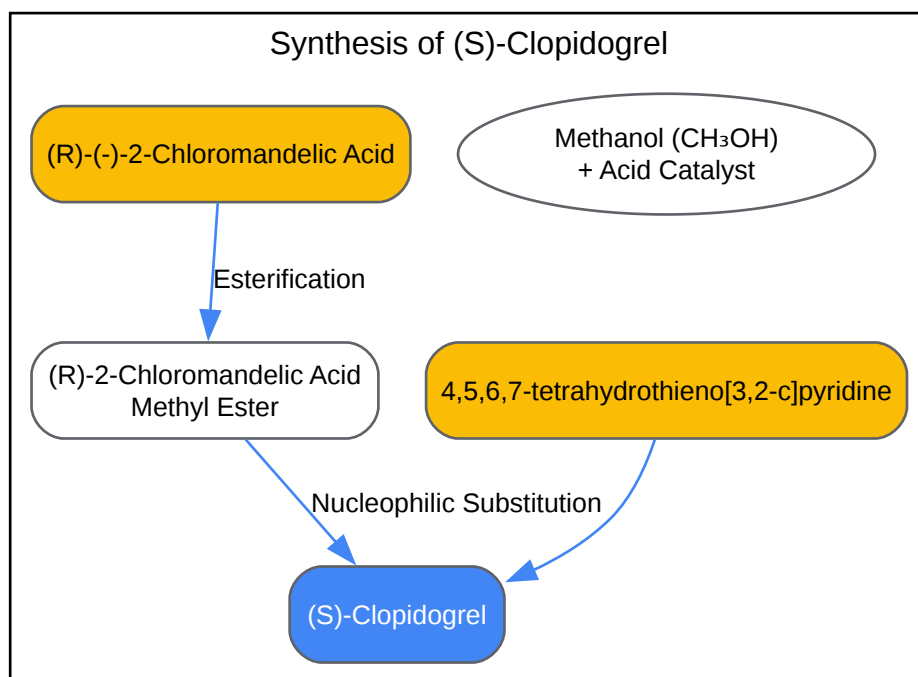
Applications in Drug Development

(R)-(-)-2-Chloromandelic acid is a valuable chiral intermediate, primarily used in the synthesis of the antithrombotic drug (S)-clopidogrel.[6]

Role in (S)-Clopidogrel Synthesis

(S)-Clopidogrel is an antiplatelet agent that functions by irreversibly inhibiting the P2Y₁₂ ADP receptor on platelets. The synthesis of the enantiomerically pure (S)-clopidogrel is critical, as the (R)-enantiomer lacks therapeutic activity. **(R)-(-)-2-Chloromandelic acid** serves as a key chiral precursor for introducing the correct stereochemistry.

The typical synthetic route involves the esterification of **(R)-(-)-2-chloromandelic acid** to its methyl ester, followed by a reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.



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Figure 3: Role of **(R)-(-)-2-Chloromandelic Acid** in (S)-Clopidogrel Synthesis

A common synthetic pathway involves the following steps:

- Esterification: **(R)-(-)-2-Chloromandelic acid** is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form **(R)-(-)-2-chloromandelic acid methyl ester**.
- Activation: The hydroxyl group of the methyl ester is often converted to a better leaving group, for instance, by reacting with a sulfonyl chloride.

- Condensation: The activated ester is then reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine via a nucleophilic substitution reaction to yield (S)-clopidogrel.

This chiral pool approach ensures the high enantiomeric purity of the final active pharmaceutical ingredient.

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